molecular formula C7H11NO2 B107979 tert-Butyl cyanoacetate CAS No. 1116-98-9

tert-Butyl cyanoacetate

Cat. No.: B107979
CAS No.: 1116-98-9
M. Wt: 141.17 g/mol
InChI Key: BFNYNEMRWHFIMR-UHFFFAOYSA-N
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Description

tert-Butyl cyanoacetate: is an organic compound with the molecular formula C7H11NO2. It is a clear, colorless liquid that is used as an intermediate in organic synthesis. The compound is known for its role in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Mechanism of Action

Target of Action

tert-Butyl cyanoacetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals

Mode of Action

The compound undergoes functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines . This transformation involves the reaction of this compound with other reagents, leading to changes in its chemical structure and properties.

Biochemical Pathways

As an intermediate in chemical synthesis, this compound is involved in various biochemical pathways depending on the final product. For instance, it can participate in the synthesis of vinylogous urea , which has applications in medicinal chemistry.

Result of Action

The primary result of this compound’s action is the formation of new compounds through chemical reactions. For example, it can undergo functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines , which are important structures in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl cyanoacetate can be synthesized through multiple methods. One common method involves the reaction of cyanoacetic acid with tert-butyl alcohol in the presence of a dehydrating agent such as N,N’-Dicyclohexylcarbodiimide. The reaction is typically carried out in a solvent like dichloromethane at room temperature .

Another method involves the reaction of tert-butyl bromoacetate with potassium cyanide in methanol. This method is efficient and provides a high yield of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of cyanoacetic acid with tert-butyl alcohol using acid catalysts. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methyl cyanoacetate
  • Ethyl cyanoacetate
  • tert-Butyl bromoacetate

Comparison: tert-Butyl cyanoacetate is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the reactivity of the compound. Compared to methyl and ethyl cyanoacetate, this compound has a higher boiling point and different solubility properties . The tert-butyl group also influences the compound’s stability and its behavior in chemical reactions.

Properties

IUPAC Name

tert-butyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)4-5-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNYNEMRWHFIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061501
Record name Acetic acid, cyano-, 1,1-dimethylethyl ester
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Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1116-98-9
Record name tert-Butyl cyanoacetate
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Record name tert-Butyl cyanoacetate
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Record name tert-Butyl cyanoacetate
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Record name Acetic acid, 2-cyano-, 1,1-dimethylethyl ester
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Record name tert-butyl cyanoacetate
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Record name TERT-BUTYL CYANOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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